MRE-269

Descripción general

Descripción

MRE-269, también conocido como ACT-333679, es un profármaco agonista del receptor de prostaciclina de administración oral y de acción prolongada. Es un metabolito activo de Selexipag y se utiliza principalmente para el tratamiento de la hipertensión arterial pulmonar. This compound actúa como un agonista selectivo del receptor de prostaciclina, induciendo vasodilatación y aumentando los niveles de monofosfato de adenosina cíclico en las células del músculo liso arterial pulmonar humano .

Aplicaciones Científicas De Investigación

MRE-269 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los agonistas del receptor de prostaciclina y sus interacciones.

Biología: Se investiga por sus efectos en las vías de señalización celular y los mecanismos de vasodilatación.

Medicina: Se utiliza principalmente en el tratamiento de la hipertensión arterial pulmonar, con investigación en curso sobre su potencial para otras afecciones cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores de prostaciclina

Mecanismo De Acción

MRE-269 ejerce sus efectos agonizando selectivamente el receptor de prostaciclina (receptor IP). Esta activación conduce a un aumento en los niveles de monofosfato de adenosina cíclico, lo que resulta en vasodilatación y reducción de la presión arterial pulmonar. Los objetivos moleculares incluyen el receptor de prostaciclina y las vías de señalización asociadas, que desempeñan un papel crucial en la regulación del tono vascular y el flujo sanguíneo .

Análisis Bioquímico

Biochemical Properties

MRE-269 plays a crucial role in biochemical reactions by selectively binding to the IP receptor. This interaction leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP) within cells . The elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various target proteins, leading to vasodilation and inhibition of platelet aggregation . This compound’s selectivity for the IP receptor over other prostacyclin receptors, such as EP3, minimizes off-target effects and enhances its therapeutic efficacy .

Cellular Effects

This compound exerts significant effects on various cell types, particularly smooth muscle cells and endothelial cells. In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibits cell proliferation by increasing the activity of genes such as ID1 and ID3, which are involved in controlling cell growth . Additionally, this compound reduces the production of pro-inflammatory cytokines and oxidative stress markers, thereby protecting cells from damage . The compound also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a pivotal role in regulating vascular tone and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to the IP receptor, a G protein-coupled receptor (GPCR), and activates it . This activation triggers the dissociation of the Gs protein subunit, which then stimulates adenylate cyclase to produce cAMP . The increased cAMP levels activate PKA, leading to the phosphorylation of downstream targets that mediate vasodilation and anti-proliferative effects . The structural features of this compound, such as its high affinity for the IP receptor, contribute to its potent and selective action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a long half-life, maintaining near-peak plasma concentrations for over eight hours in animal models . Studies have shown that this compound provides sustained neuroprotection and improves neurological outcomes in stroke models, with significant reductions in infarct volume observed up to three weeks post-treatment . Additionally, this compound’s stability and prolonged action make it a valuable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rat stroke model, a dosage of 0.25 mg/kg administered intravenously significantly reduced infarct volume and improved locomotor and somatosensory functions . . The compound’s efficacy and safety profile at various dosages highlight its potential for therapeutic use in different pathological conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the IP receptor . The activation of this receptor leads to increased cAMP production, which modulates various metabolic processes, including glucose and lipid metabolism . Additionally, this compound’s anti-proliferative effects on PASMCs are mediated by the upregulation of ID1 and ID3 genes, which are crucial regulators of cell growth and differentiation . The compound’s role in these metabolic pathways underscores its potential for treating metabolic disorders and vascular diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins . The compound’s high affinity for the IP receptor facilitates its targeted delivery to vascular tissues, where it exerts its vasodilatory and anti-proliferative effects . Additionally, this compound’s distribution within the body is influenced by its pharmacokinetic properties, including its long half-life and stability . These characteristics ensure sustained therapeutic effects and efficient targeting of pathological sites.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the IP receptor, which is predominantly expressed on the surface of endothelial cells and smooth muscle cells . Upon binding to the receptor, this compound activates intracellular signaling pathways that modulate various cellular functions . The compound’s localization to specific cellular compartments, such as the plasma membrane and cytoplasm, is crucial for its activity and therapeutic efficacy

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MRE-269 implica múltiples pasos, comenzando desde los derivados de pirazina apropiadosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento y la pureza deseados del producto .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la consistencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

MRE-269 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Las condiciones varían según el sustituyente que se introduzca, pero suelen implicar el uso de catalizadores y temperaturas controladas.

Productos Principales

Comparación Con Compuestos Similares

Compuestos Similares

Epoprostenol: Un análogo de prostaciclina utilizado para fines terapéuticos similares.

Iloprost: Otro análogo de prostaciclina con efectos vasodilatadores similares.

Treprostinil: Un análogo de prostaciclina utilizado en el tratamiento de la hipertensión arterial pulmonar.

Unicidad de MRE-269

This compound es único debido a su disponibilidad oral y su naturaleza de acción prolongada, lo que lo diferencia de otros análogos de prostaciclina que a menudo requieren administración intravenosa o por inhalación. Su agonismo selectivo del receptor de prostaciclina y su perfil farmacocinético favorable lo convierten en un valioso agente terapéutico .

Propiedades

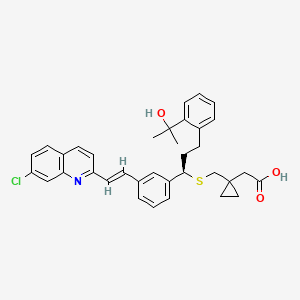

IUPAC Name |

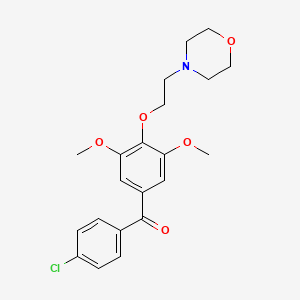

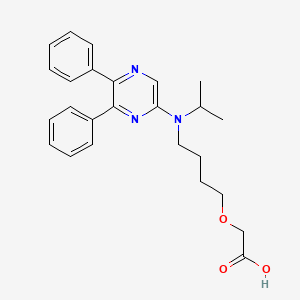

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMKCBWYCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153092 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475085-57-5 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACT-333679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACT-333679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.